ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate

Medicinal Chemistry Process Chemistry Solid-State Properties

Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate (CAS 183384-45-4) is a trisubstituted indole derivative bearing C3-bromo, C5-nitro, and C2-ethyl carboxylate functionalities on the indole core. With a molecular formula C11H9BrN2O4 and molecular weight 313.10 g/mol, this compound exhibits a melting point of 258–259 °C.

Molecular Formula C11H9BrN2O4
Molecular Weight 313.1 g/mol
CAS No. 183384-45-4
Cat. No. B1453036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-bromo-5-nitro-1H-indole-2-carboxylate
CAS183384-45-4
Molecular FormulaC11H9BrN2O4
Molecular Weight313.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])Br
InChIInChI=1S/C11H9BrN2O4/c1-2-18-11(15)10-9(12)7-5-6(14(16)17)3-4-8(7)13-10/h3-5,13H,2H2,1H3
InChIKeyQCEYECJOGUOZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Bromo-5-nitro-1H-indole-2-carboxylate (CAS 183384-45-4): Core Benchmarks for Informed Procurement


Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate (CAS 183384-45-4) is a trisubstituted indole derivative bearing C3-bromo, C5-nitro, and C2-ethyl carboxylate functionalities on the indole core . With a molecular formula C11H9BrN2O4 and molecular weight 313.10 g/mol, this compound exhibits a melting point of 258–259 °C . The presence of three orthogonally reactive functional groups—a halogen amenable to cross-coupling, a nitro group reducible to an amine, and an ester convertible to carboxylic acid or amide—establishes this compound as a versatile intermediate for medicinal chemistry and chemical biology applications .

1
Trisubstituted indole core — C3-Br, C5-NO2, C2-COOEt provide three orthogonal reactive handles.
2
Sequential derivatization — Enables multi-step synthesis without protecting group strategies.
3
Medicinal chemistry fit — Supports divergent library synthesis and scaffold diversification.

Why Indole Analogs Cannot Substitute Ethyl 3-Bromo-5-nitro-1H-indole-2-carboxylate in Synthetic Sequences


While numerous indole-2-carboxylate analogs are commercially available, they lack the specific 3-bromo-5-nitro substitution pattern that enables three sequential, orthogonal derivatization steps without protecting group manipulation. The electron-withdrawing 5-nitro group deactivates the indole ring, altering the reactivity of the 3-bromo substituent in cross-coupling reactions compared to non-nitrated analogs [1]. Moreover, the 5-nitro group can be chemoselectively reduced to an amine in the presence of the 3-bromo group, as demonstrated by SnCl2-mediated reduction yielding ethyl 5-amino-3-bromo-1H-indole-2-carboxylate in 48% yield [2]. Replacing this compound with ethyl 3-bromoindole-2-carboxylate (which lacks the 5-nitro group) or ethyl 5-nitroindole-2-carboxylate (which lacks the 3-bromo group) eliminates one of three orthogonal functional handles and alters physicochemical properties such as melting point, solubility, and reactivity . The following quantitative evidence details these critical differences.

Target Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate
Comparator Analog Ethyl 3-bromoindole-2-carboxylate (lacks C5-NO2)
Removal of the 5-nitro group eliminates the amine diversification pathway and may alter cross-coupling reactivity due to electronic deactivation differences.
Target Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate
Comparator Analog Ethyl 5-nitroindole-2-carboxylate (lacks C3-Br)
Absence of the 3-bromo substituent prevents direct cross-coupling strategies, collapsing three-handle orthogonal synthesis to a two-step sequence.

Quantitative Differentiation Evidence: Ethyl 3-Bromo-5-nitro-1H-indole-2-carboxylate vs. Comparator Indoles


Melting Point Elevation of 105–110 °C Versus Non-Nitrated 3-Bromoindole-2-carboxylate

Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate exhibits a melting point of 258–259 °C , which is approximately 105–110 °C higher than its direct non-nitrated analog ethyl 3-bromoindole-2-carboxylate (mp 149–153 °C) . This elevation is attributable to the electron-withdrawing 5-nitro group, which enhances intermolecular dipole-dipole interactions and hydrogen bonding capacity in the solid state.

Melting point elevation
Data to verify
ΔT ~105–110 °C higher than non-nitrated analog
Supports recrystallization-based purification workflows.
Context-dependent; thermal behavior may vary with polymorphism.
Medicinal Chemistry Process Chemistry Solid-State Properties

Enhanced Density as a Proxy for Molecular Packing and Crystallinity

The predicted density of ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate is 1.698 ± 0.06 g/cm³ , compared to 1.554 ± 0.06 g/cm³ for ethyl 3-bromoindole-2-carboxylate . The ~9.3% higher density reflects the contribution of the nitro group to molecular mass and more efficient crystal packing.

Enhanced density
Data to verify
Δ density ~9.3% increase vs non-nitrated analog
Correlates with more compact crystal packing, supporting gravimetric dispensing consistency.
Predicted computational values; experimental verification may refine accuracy.
Chemical Engineering Formulation Science Quality Control

Chemoselective 5-Nitro Reduction in the Presence of 3-Bromo Substituent: 48% Isolated Yield

Treatment of ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate with tin(II) chloride dihydrate in ethyl acetate yields ethyl 5-amino-3-bromo-1H-indole-2-carboxylate in 48% yield [1]. This chemoselective reduction preserves the 3-bromo substituent, which would be susceptible to competing hydrodehalogenation under catalytic hydrogenation conditions. In contrast, the comparator ethyl 5-nitroindole-2-carboxylate (CAS 16732-57-3) can be reduced with H2/Pd-C to the corresponding 5-amino derivative [2], but this method is incompatible with bromo substituents and therefore cannot be applied to the target compound without loss of the bromine handle.

Chemoselective reduction
Reported
48% isolated yield with SnCl2, retains 3-Br substituent
Supports sequential functionalization strategies; catalytic hydrogenation methods may fail due to debromination.
Method context: SnCl2·2H2O in EtOAc.
Organic Synthesis Methodology Medicinal Chemistry

Three Orthogonal Reactive Sites Enable Divergent Synthesis Unavailable to Di-substituted Analogs

Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate presents three chemically distinct and non-interfering functional groups on the indole scaffold: C3-Br for cross-coupling (Suzuki, Buchwald-Hartwig, etc.), C5-NO2 for reduction to amine and subsequent acylation/sulfonation, and C2-COOEt for hydrolysis to carboxylic acid and further amide/ester formation . The closest analogs each offer only two such handles: ethyl 3-bromoindole-2-carboxylate lacks the C5-nitro, and ethyl 5-nitroindole-2-carboxylate lacks the C3-bromo .

Orthogonal reactive sites
Class-level
3 distinct reactive sites vs 2 sites in comparator analogs
Supports divergent synthesis and library expansion without protecting group strategies.
Structural inference; actual reactivity windows require experimental validation.
Divergent Synthesis Library Synthesis Medicinal Chemistry

Privileged Scaffold for HIV-1 Integrase Strand Transfer Inhibition (Class-Level Inference)

Indole-2-carboxylic acid has been validated as a scaffold for HIV-1 integrase strand transfer inhibition, with its indole nucleus chelating two Mg²⁺ ions in the integrase active site [1]. The optimized derivative 17a (bearing a C6 halogenated benzene ring) showed an IC50 of 3.11 μM against integrase strand transfer activity [1]. Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate contains the same indole-2-carboxylate pharmacophore and additionally incorporates both a 3-bromo group (amenable to further elaboration via cross-coupling) and a 5-nitro group (reducible to amine for diversification at a position distinct from C6), offering a uniquely functionalized entry point for structure-activity relationship (SAR) exploration compared to the parent indole-2-carboxylic acid or simpler analogs [2].

Scaffold validation context
Class-level
Reported indole-2-carboxylate core for HIV-1 integrase target engagement
Supports medicinal chemistry lead optimization; provides a pre-functionalized entry point for SAR exploration.
Requires validation; bioactivity is class-level and not a guaranteed compound-specific property.
Antiviral Drug Discovery HIV-1 Integrase Structure-Based Drug Design

High-Value Application Scenarios for Ethyl 3-Bromo-5-nitro-1H-indole-2-carboxylate


Divergent Library Synthesis of Trisubstituted Indoles for Kinase Inhibitor Discovery

The three orthogonal functional groups of ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate enable parallel library synthesis. C3-Br undergoes Suzuki coupling with aryl boronic acids, C5-NO2 is selectively reduced with SnCl2 (48% yield) to an amine for subsequent amide bond formation, and C2-COOEt is hydrolyzed to a carboxylic acid for coupling with amines [1] [2]. This divergent strategy, unavailable to the two-functional-group analogs ethyl 3-bromoindole-2-carboxylate (lacks C5-NO2) and ethyl 5-nitroindole-2-carboxylate (lacks C3-Br), accelerates structure-activity relationship studies in kinase inhibitor programs where 3,5-disubstitution patterns are pharmacophorically relevant .

PAI-1 Inhibitor Intermediate for Cardiovascular Drug Development

Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate is disclosed as a synthetic intermediate in the Wyeth patent WO2005/30715 A1, which describes substituted sulfonamide-indole-2-carboxylic acid derivatives as plasminogen activator inhibitor-1 (PAI-1) inhibitors [3]. PAI-1 is a validated target for thrombotic and fibrotic diseases. The patent's selection of this specific intermediate, with its 3-bromo-5-nitro pattern, underscores the industrial relevance of this substitution pattern for constructing PAI-1 inhibitor candidates. The high melting point (258–259 °C) facilitates purification at scale, while the density (1.698 g/cm³) supports consistent gravimetric dispensing in automated synthesis platforms.

HIV-1 Integrase Strand Transfer Inhibitor (INSTI) Lead Optimization

The indole-2-carboxylic acid scaffold has been demonstrated to chelate Mg²⁺ ions within the HIV-1 integrase active site, with derivative 17a achieving an IC50 of 3.11 μM against integrase strand transfer [1]. Ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate provides a pre-functionalized entry point to this scaffold, with the C3-bromo group enabling Suzuki coupling to introduce aryl substituents at a position distinct from the C6 halogenated benzene ring used in 17a, while the C5-nitro group can be reduced to an amine for further diversification. This enables the exploration of new substitution vectors around the validated indole-2-carboxylate pharmacophore without requiring de novo scaffold synthesis.

Chemical Biology Probe Synthesis for Target Identification

The chemoselective SnCl2-mediated reduction of the 5-nitro group to an amine (48% yield) in the presence of the 3-bromo substituent [2] enables the installation of affinity tags (e.g., biotin, fluorophores) or photoaffinity labels (e.g., diazirine) at the C5 position while preserving the C3-bromo group for subsequent cross-coupling to introduce a second functional element. Compounds lacking the 3-bromo group cannot achieve this sequential, orthogonal functionalization without protecting group strategies, making the target compound a uniquely efficient precursor for bivalent chemical biology probes where two distinct functional modifications are required on the indole core.

Application
Selection Property
Validation Focus
Divergent library synthesis
Three orthogonal reactive sites
Sequential reaction yields
PAI-1 inhibitor intermediate
Reported patent intermediate structure
Sulfonamide formation efficiency
HIV-1 INSTI lead optimization
Reported scaffold validation context
Cross-coupling substrate scope
Chemical biology probes
Chemoselective reduction context
Bifunctional linker efficiency
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